molecular formula C7H4BrF3O B578572 3-Bromo-2-(trifluoromethyl)phenol CAS No. 1214352-26-7

3-Bromo-2-(trifluoromethyl)phenol

Cat. No.: B578572
CAS No.: 1214352-26-7
M. Wt: 241.007
InChI Key: WKNXFUUIDHXHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)phenol is a versatile halogenated phenolic building block designed for advanced chemical synthesis and research applications. Its molecular structure incorporates both bromine and trifluoromethyl functional groups on the phenolic ring, making it a valuable intermediate for constructing complex molecules. The bromine moiety serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural elements . The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and agrochemical development, as this substituent is known to profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity . This compound is suited for projects exploring structure-activity relationships, particularly in the synthesis of novel compounds with potential bioactivity. It is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNXFUUIDHXHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857434
Record name 3-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214352-26-7
Record name 3-Bromo-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Trifluoromethyl Phenol and Analogues

Direct Bromination Approaches

Direct bromination of 2-(trifluoromethyl)phenol (B147641) is a common method for synthesizing its brominated derivatives. The electron-withdrawing nature of the trifluoromethyl group and the activating effect of the hydroxyl group on the aromatic ring influence the position of bromination.

Regioselective Bromination of 2-(Trifluoromethyl)phenol

The regioselectivity of the bromination of 2-(trifluoromethyl)phenol is highly dependent on the reaction conditions, particularly the solvent and the brominating agent used.

The use of molecular bromine in a non-polar solvent like dichloromethane (B109758) allows for a controlled electrophilic aromatic substitution. While specific literature on the direct bromination of 2-(trifluoromethyl)phenol to yield the 3-bromo isomer is not extensively detailed in the provided results, general principles of electrophilic aromatic substitution on substituted phenols suggest that a mixture of isomers is likely. The hydroxyl group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. In the case of 2-(trifluoromethyl)phenol, the positions ortho and para to the hydroxyl group are C6, C4, and the position meta to the trifluoromethyl group is C5. The interplay of these directing effects can lead to a mixture of brominated products. For instance, bromination of similar compounds like 2-fluoro-5-(trifluoromethyl)phenol (B114161) with N-bromosuccinimide (NBS) in dichloromethane has been reported to yield the 3-bromo derivative, suggesting the feasibility of this approach.

Studies on the bromination of the isomeric 3-(trifluoromethyl)phenol (B45071) highlight the significant influence of the reaction medium on the product distribution. acs.org

In Carbon Tetrachloride: Monobromination of 3-(trifluoromethyl)phenol in carbon tetrachloride, a non-polar solvent, yields a mixture of 2-bromo-5-(trifluoromethyl)phenol and 4-bromo-3-(trifluoromethyl)phenol. acs.org This suggests that in non-polar media, the reaction is less selective, and multiple products are formed. The reaction in carbon tetrachloride proceeds more slowly than in aqueous solutions. acs.org

In Bromine Water: In contrast, bromination of 3-(trifluoromethyl)phenol with bromine water, a polar protic medium, leads to the formation of 2,4-dibromo-5-(trifluoromethyl)phenol. acs.org The high reactivity in water often leads to multiple brominations. sciencemadness.org For phenols in general, bromination in aqueous solution is a facile reaction, often leading to polybrominated products, such as the conversion of phenol (B47542) to 2,4,6-tribromophenol. sciencemadness.org

The following table summarizes the products obtained from the bromination of 3-(trifluoromethyl)phenol under different conditions:

Starting MaterialBrominating Agent/SolventProducts
3-(Trifluoromethyl)phenolBromine in Carbon Tetrachloride (Monobromination)2-Bromo-5-(trifluoromethyl)phenol, 4-Bromo-3-(trifluoromethyl)phenol
3-(Trifluoromethyl)phenolBromine in Carbon Tetrachloride (Attempted Dibromination)2-Bromo-5-(trifluoromethyl)phenol, 2,4-Dibromo-5-(trifluoromethyl)phenol, 2,6-Dibromo-3-(trifluoromethyl)phenol, 2,4,6-Tribromo-3-(trifluoromethyl)phenol
3-(Trifluoromethyl)phenolBromine Water2,4-Dibromo-5-(trifluoromethyl)phenol

Challenges in Isomer Separation and Yield Optimization

A significant challenge in the direct bromination of substituted phenols is the formation of isomeric mixtures, which necessitates difficult separation processes. The similarity in the physical properties of the isomers often makes purification by standard techniques like distillation or crystallization challenging, potentially leading to lower isolated yields of the desired product. acs.org

Trifluoromethylation Strategies on Brominated Phenols

An alternative synthetic route involves the introduction of a trifluoromethyl group onto a pre-brominated phenol scaffold. This approach can offer better control over the final substitution pattern, provided that the initial brominated phenol is readily accessible.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation has emerged as a powerful tool in organofluorine chemistry. These methods typically involve a source of a nucleophilic "CF3-" equivalent that reacts with an electrophilic substrate.

Several reagents have been developed for nucleophilic trifluoromethylation. The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a widely used and commercially available source of a nucleophilic trifluoromethyl group. beilstein-journals.org Its reaction with carbonyl compounds, for instance, is initiated by a fluoride (B91410) source. ethz.ch

For the trifluoromethylation of phenols, direct nucleophilic aromatic substitution is generally not feasible. However, metal-mediated cross-coupling reactions provide a viable pathway. Oxidative O-trifluoromethylation of phenols using TMSCF3 in the presence of a silver salt (AgOTf) and an oxidant like Selectfluor has been demonstrated for electron-poor phenols. mdpi.com This method has shown good functional group tolerance. mdpi.com Another approach involves the use of copper-mediated trifluoromethylation. researchgate.net

Recent advancements have introduced novel trifluoromethylating reagents. For example, trifluoromethyl thianthrenium triflate has been shown to participate in nucleophilic trifluoromethylation reactions. acs.org The development of such reagents expands the toolkit available for the synthesis of trifluoromethylated aromatic compounds.

The following table provides an overview of some nucleophilic trifluoromethylation reagents and their applications:

ReagentSubstrate TypeKey Features
Trifluoromethyltrimethylsilane (TMSCF3) (Ruppert-Prakash Reagent)Carbonyls, Phenols (with oxidant)Widely used, requires activation (e.g., by fluoride or oxidant). beilstein-journals.orgethz.ch
Trifluoromethyl Thianthrenium TriflateArylboronic acids, 1,3-dicarbonylsVersatile reagent capable of electrophilic, radical, and nucleophilic trifluoromethylation. acs.org
Sodium Trifluoromethanesulfinate (CF3SO2Na) (Langlois Reagent)Alkenes, HeteroaromaticsUsed in copper-catalyzed reactions for trifluoromethylation. beilstein-journals.org

Electrophilic Trifluoromethylation Approaches

Electrophilic trifluoromethylation offers a direct route to introduce a trifluoromethyl (CF₃) group onto an aromatic ring. This approach utilizes highly reactive "electrophilic" CF₃⁺ reagents capable of aromatic substitution. Key reagents in this class include hypervalent iodine compounds, such as Togni's and Umemoto's reagents. acs.orgbrynmawr.edu

The direct electrophilic trifluoromethylation of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to substitution at multiple positions (ortho and para) and potential oxidation. acs.orgbeilstein-journals.org For instance, the reaction of phenol with a Togni reagent often results in a mixture of C-trifluoromethylated products. acs.org

To achieve selective trifluoromethylation, particularly O-trifluoromethylation, the ortho and para positions of the phenol must be blocked. When 2,4,6-trimethylphenol, a substrate with all susceptible ring positions occupied, was treated with a Togni reagent, the desired O-trifluoromethylated product was formed, although other dearomatization products were also observed. acs.org This highlights a significant limitation and a strategic consideration in applying electrophilic trifluoromethylation to phenolic compounds. acs.orgbrynmawr.edu

Table 1: Key Electrophilic Trifluoromethylating Reagents

Reagent Type Example(s) Typical Application
Hypervalent Iodine Compounds Togni's Reagents, Umemoto's Reagents Direct C-trifluoromethylation of electron-rich aromatics, including phenols and heteroarenes. brynmawr.edubeilstein-journals.org

Radical Trifluoromethylation Methods

Radical trifluoromethylation methods provide an alternative pathway for the C-H functionalization of phenols. These reactions involve the generation of a trifluoromethyl radical (•CF₃), which then attacks the aromatic ring. A variety of reagents and conditions can be used to produce the •CF₃ radical.

Common sources for generating trifluoromethyl radicals include trifluoromethyl halides (CF₃I, CF₃Br) and sodium trifluoromethylsulfinate (CF₃SO₂Na), often referred to as Langlois' reagent. nih.govbeilstein-journals.org The initiation of these reactions can be achieved through various means:

Chemical Initiation: Using reagents like sodium dithionite (B78146) or a combination of tert-butyl hydroperoxide (tBuOOH) and catalytic amounts of a metal salt. nih.gov

Photochemical Initiation: Activation by light, which can cleave the C-I bond in CF₃I to generate the •CF₃ radical. nih.govbeilstein-journals.org

A notable application is the direct trifluoromethylation of unprotected phenols using Langlois' reagent with tBuOOH and a copper(I) iodide catalyst, which proceeds under mild conditions. nih.gov The regioselectivity of the radical attack is influenced by the electronic properties of the phenol and the stability of the resulting radical intermediate. DFT calculations have suggested that the regioselectivity is not primarily controlled by enzymatic backbones in biocatalytic systems, but rather by the intrinsic reactivity of the phenol radical cation. nih.gov

Transition Metal-Catalyzed Trifluoromethylation (e.g., Copper, Palladium, Nickel)

Transition metals, particularly copper, palladium, and nickel, play a crucial role in mediating or catalyzing trifluoromethylation reactions, often enhancing efficiency and selectivity. nih.gov

Copper-Catalyzed Reactions: Copper salts are frequently used in conjunction with radical trifluoromethylation reagents. beilstein-journals.org For example, the copper-catalyzed trifluoromethylation of phenols with CF₃SO₂Na and tBuOOH proceeds via a mechanism believed to involve a CF₃ radical. nih.govbeilstein-journals.org The copper(I) is thought to facilitate the generation of the radical and participate in the redox cycle. beilstein-journals.org Copper catalysis has also been employed in the oxidative trifluoromethylation of heteroarenes using nucleophilic CF₃ sources like TMSCF₃ (Ruppert-Prakash reagent). beilstein-journals.org

Nickel-Catalyzed Reactions: A significant advancement is the nickel-mediated trifluoromethylation of phenol derivatives, such as aryl pivalates, via C–O bond activation. osti.gov This strategy allows for the conversion of abundant and otherwise inert phenol derivatives into valuable trifluoromethylarenes. The process typically involves oxidative addition of the aryl pivalate (B1233124) to a Ni(0) complex, followed by transmetalation with a CF₃ source (e.g., TMSCF₃) and subsequent reductive elimination to form the Ar-CF₃ bond. osti.gov

Palladium-Catalyzed Reactions: While extensive research has focused on palladium-catalyzed cross-coupling of aryl halides, its application in the direct trifluoromethylation of phenols is less common. However, palladium catalysts are central to related transformations, such as the Suzuki-Miyaura coupling of halophenols, which can be a step in a multi-step synthesis of complex phenolic structures. acs.orgacs.org

O-Trifluoromethylation of Phenols for Aryl Trifluoromethyl Ethers

The synthesis of aryl trifluoromethyl ethers (Ar-OCF₃) represents a distinct challenge from C-trifluoromethylation due to the "hard" nature of the oxygen atom. cas.cn Direct O-trifluoromethylation is difficult, and most successful methods involve multi-step procedures. cas.cnnih.gov

One prominent two-step strategy involves the O-carboxydifluoromethylation of a phenol, followed by a decarboxylative fluorination. acs.orgacs.org

O-carboxydifluoromethylation: The sodium salt of a phenol (ArONa) is reacted with an agent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid (ArOCF₂COOH). acs.org

Decarboxylative Fluorination: The resulting acid is then treated with a fluorinating agent, such as Selectfluor, in the presence of a silver catalyst (e.g., AgNO₃), to yield the final aryl trifluoromethyl ether (ArOCF₃). cas.cnacs.org

Another approach is the sequential xanthalation and O-trifluoromethylation of phenols. In this method, the phenol is first converted into an aryl xanthate intermediate. This intermediate is then subjected to trifluoromethylation under mild conditions to produce the aryl trifluoromethyl ether. nih.govberkeley.edu These methods provide practical routes to the valuable trifluoromethoxyaryl motif found in pharmaceuticals and agrochemicals. nih.gov

Multi-Step Synthesis from Precursors

Strategies Involving 2,3,4-Trifluoronitrobenzene Intermediates for Fluorinated Phenols

Complex fluorinated phenols can be constructed through multi-step syntheses starting from highly functionalized building blocks. One such precursor is 2,3,4-trifluoronitrobenzene. This intermediate can be synthesized from precursors like 2,6-dichlorofluorobenzene (B1295312) through a sequence of nitration and fluorination reactions. google.com Research has shown that 2,3,4-trifluoronitrobenzene can be converted into fluorinated nitrophenols, such as 2,3-difluoro-6-nitrophenol, through hydrolysis reactions. colab.wsresearchgate.net These nitrophenol products can then serve as versatile intermediates for further transformations, including reduction of the nitro group and subsequent diazotization or halogenation, to build more complex substituted phenols.

Suzuki-Miyaura Coupling in the Synthesis of Related Phenolic Structures

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This methodology is highly relevant for synthesizing complex phenolic structures from simpler precursors.

Table 2: Summary of Suzuki-Miyaura Coupling for Phenolic Structures

Halide Partner Boron Partner Catalyst Key Conditions Product Type
Iodophenols Phenol Boronic Acids Pd/C Conventional Heating, Water Biphenols acs.orgacs.org
Bromophenols Phenol Boronic Acids Pd/C Microwave Irradiation, Water Biphenols acs.orgresearchgate.net

Other Cross-Coupling Reactions (e.g., Heck, Stille) Applied to Halogenated Phenols

Beyond the more common Suzuki and Negishi reactions, other palladium-catalyzed cross-coupling methods like the Heck and Stille reactions are pivotal in modifying halogenated phenols. These reactions expand the synthetic toolkit, allowing for the formation of carbon-carbon bonds by coupling halogenated aromatic compounds with various partners. Phenolic derivatives are considered robust substrates that offer distinct advantages in cross-coupling methodologies. nih.gov

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. organic-chemistry.org For halogenated phenols, the hydroxyl group is typically protected before the reaction to prevent interference with the catalytic cycle. The reaction is particularly valuable for its high trans selectivity. organic-chemistry.org

The Stille reaction facilitates the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide, including aryl halides. This method is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback.

Both reactions proceed through a common catalytic cycle involving oxidative addition, migratory insertion (for Heck) or transmetalation (for Stille), and reductive elimination. acs.org The choice between these methods often depends on the desired final product and the functional group compatibility of the substrates. The application of these reactions is crucial for creating complex molecular architectures from simpler halogenated phenol building blocks. nih.gov

Below is a generalized representation of these cross-coupling reactions applied to a protected halogenated phenol.

Table 1: Generalized Heck and Stille Reaction Schemes for Halogenated Phenols

ReactionGeneral SchemeKey Components
Heck Reaction Ar-X + R-CH=CH₂ --(Pd catalyst, Base)--> Ar-CH=CH-RAr-X : Protected Halogenated PhenolR-CH=CH₂ : AlkeneCatalyst : Pd(OAc)₂, Pd(PPh₃)₄
Stille Reaction Ar-X + R-Sn(Alkyl)₃ --(Pd catalyst)--> Ar-RAr-X : Protected Halogenated PhenolR-Sn(Alkyl)₃ : OrganostannaneCatalyst : Pd(PPh₃)₄

Patented Synthetic Procedures for 3-Bromo-2-(trifluoromethyl)phenol and Related Compounds

The synthesis of trifluoromethyl-substituted phenols, including bromo-variants, is described in various patents, reflecting their importance as intermediates in the pharmaceutical and agrochemical industries. These patents often detail multi-step sequences designed for scalability and efficiency.

A common patented strategy involves the transformation of a readily available trifluoromethyl halobenzene. google.com For instance, a trifluoromethylhalobenzene can be reacted with a sodium benzylate to form a benzyl (B1604629) ether, which is subsequently cleaved through hydrogenolysis to yield the desired trifluoromethylphenol. google.com Another approach starts with a substituted benzotrifluoride, which undergoes hydrolysis to produce the corresponding phenol. For example, 2-chloro-4-trifluoromethylphenol can be prepared from 2-chloro-4-trifluoromethylaniline via diazotization and subsequent hydrolysis. google.com

Patents also describe methods where the phenolic hydroxyl group is introduced at a later stage. One such process involves the reaction of an appropriately substituted aryl compound with a metal-substituted pyridine (B92270) in the presence of a transition metal catalyst, such as a palladium or nickel complex. googleapis.com These patented methods underscore the diverse strategies employed to construct these highly functionalized molecules.

Table 2: Selected Patented Synthetic Approaches for Trifluoromethylphenols

PatentStarting MaterialKey Transformation(s)Reagents/ConditionsResulting Compound Type
EP0004447A2 Trifluoromethyl halobenzeneBenzyl ether formation followed by hydrogenolysisSodium benzylate, then H₂/catalystTrifluoromethylphenol google.com
EP0019388A1 2-Chloro-4-trifluoromethylanilineDiazotization and hydrolysisNaNO₂, H₂SO₄, then heat2-Chloro-4-trifluoromethylphenol google.com
US7498468B2 Substituted 6-metal pyridine and an aryl compoundTransition metal-catalyzed cross-couplingPalladium or Nickel catalyst (e.g., Pd(OAc)₂)Complex substituted phenols googleapis.com
CN102503779A 3,4,5-Trifluorophenylboronic acidOxidationHydrogen peroxide, water3,4,5-Trifluoromethylphenol google.com

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of halogenated phenols to minimize environmental impact and improve safety. royalsocietypublishing.org These approaches focus on using less hazardous reagents, reducing waste, and employing more sustainable reaction conditions. royalsocietypublishing.orgresearchgate.net

One significant green strategy is the replacement of traditional halogenating agents with safer alternatives. For example, the use of hydrogen peroxide in an acidic medium can generate "Br+" or "I+" in situ for the halogenation of activated aromatic rings, including phenols, offering a greener route compared to using elemental bromine or N-bromosuccinimide. cdnsciencepub.com Similarly, the oxidation of arylboronic acids using aqueous hydrogen peroxide provides a mild and efficient pathway to phenols, avoiding harsh reagents and conditions. google.comrsc.orgorganic-chemistry.org

The use of environmentally benign solvents, particularly water, is another cornerstone of green synthesis. Aqueous-phase Heck and Suzuki couplings have been developed, minimizing the need for volatile and often toxic organic solvents. organic-chemistry.org Furthermore, electrochemical methods for halogenation are emerging as a sustainable alternative. globalscientificjournal.com These processes can offer high precision and reduce the need for excess chemical reagents, generating fewer hazardous by-products. globalscientificjournal.com By focusing on atom economy, catalysis, and the use of renewable or less toxic feedstocks, green chemistry provides a framework for the sustainable production of this compound and its analogues. royalsocietypublishing.orgrsc.org

Table 3: Comparison of Traditional vs. Green Synthetic Methods for Phenol Derivatives

TransformationTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
Hydroxylation Hydrolysis of diazo compounds; Oxidation of cumeneOxidation of arylboronic acids with H₂O₂ rsc.orgAvoids toxic reagents, mild conditions, high yields.
Halogenation Elemental bromine (Br₂); N-Bromosuccinimide (NBS)H₂O₂/HBr in aqueous acetic acid cdnsciencepub.comIn-situ generation of halogenating species, reduced waste.
Solvent Use Tetrahydrofuran (THF), Dichloromethane (DCM)Water, Poly(ethylene glycol) (PEG) organic-chemistry.orgcdnsciencepub.comNon-toxic, non-flammable, reduced environmental pollution.
Energy Source Conventional heatingMicrowave irradiation, Ultrasound, Electrochemistry globalscientificjournal.comFaster reaction times, enhanced efficiency, precise control.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Trifluoromethyl Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. researchgate.net The rate and regioselectivity of these reactions on 3-Bromo-2-(trifluoromethyl)phenol are determined by the cumulative electronic and steric effects of its substituents.

The substitution pattern in electrophilic aromatic substitution is governed by the directing effects of the groups already present on the benzene (B151609) ring.

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and a strong ortho, para-director. This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at these positions.

Bromo (-Br) Group: Halogens like bromine are deactivating yet ortho, para-directing. masterorganicchemistry.com While the bromine atom withdraws electron density inductively (deactivating effect), its lone pairs can be donated via resonance, which preferentially stabilizes the intermediates for ortho and para substitution. masterorganicchemistry.com

Trifluoromethyl (-CF₃) Group: The trifluoromethyl group is a potent deactivating group and a meta-director. masterorganicchemistry.com Its strong electron-withdrawing inductive effect destabilizes the arenium ion intermediate, particularly when the positive charge is adjacent (ortho or para) to it. masterorganicchemistry.com

In this compound, the powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence. The positions ortho (position 6) and para (position 4) to the hydroxyl group are the most activated sites for electrophilic attack. The trifluoromethyl group at position 2 and the bromo group at position 3 deactivate the ring, making reactions slower compared to phenol (B47542) itself. masterorganicchemistry.com The combined directing effects suggest that electrophilic substitution will preferentially occur at position 4, as it is para to the strongly activating hydroxyl group and avoids steric hindrance from the bulky groups at positions 2 and 3.

Table 1: Summary of Substituent Directing Effects

Substituent Electronic Effect Directing Preference
-OH Activating (Resonance) ortho, para
-Br Deactivating (Induction) ortho, para
-CF₃ Deactivating (Induction) meta

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are characteristic of aryl halides bearing strong electron-withdrawing groups. researchgate.net The trifluoromethyl group on the ring significantly facilitates this type of reaction.

The bromine atom at position 3 of the phenol can be replaced by various nucleophiles. The presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position polarizes the C-Br bond and stabilizes the negatively charged Meisenheimer complex intermediate, which is formed during the nucleophilic attack. However, SNAr reactions often require forcing conditions, such as high temperatures. For instance, the displacement of bromide in similar compounds may require conditions like using sodium hydride in DMF at elevated temperatures.

Oxidation and Reduction Reactions

The functional groups on this compound allow for specific oxidation and reduction transformations.

The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives, a common reaction for phenols. evitachem.com The specific products would depend on the oxidizing agent and reaction conditions used.

Reduction reactions can also be performed. For example, the bromine atom can be removed through catalytic hydrogenation or other reductive dehalogenation methods. The phenol group itself can be reduced to a hydroxyl group on a saturated ring, though this typically requires harsh conditions.

Functional Group Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile site for chemical modification. Standard functional group transformations can be applied to convert it into other functionalities. These reactions are crucial for creating derivatives with altered physical, chemical, and biological properties. Common transformations include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to produce the corresponding esters.

These transformations allow for the introduction of a wide array of new groups, expanding the synthetic utility of the core molecule. scribd.com

Reactions of the Bromine Atom (e.g., Metal-catalyzed couplings)

The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. researchgate.net Bromoarenes are common substrates in these transformations. researchgate.net

Reactions such as the Suzuki-Miyaura coupling, which pairs the aryl bromide with an organoboron compound, can be used to form biaryl structures. rsc.org Other important palladium-catalyzed reactions include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines). These reactions are highly efficient and tolerate a wide range of functional groups, making them powerful tools in modern organic synthesis. beilstein-journals.org The trifluoromethylation of aryl bromides can also be achieved using copper-catalyzed methods. princeton.edu

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions for Bromoarenes

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Boronic acid/ester Pd catalyst, base C-C
Heck Alkene Pd catalyst, base C-C
Sonogashira Terminal alkyne Pd/Cu catalyst, base C-C
Buchwald-Hartwig Amine Pd catalyst, base C-N

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a dominant feature of this compound, profoundly influencing its chemical behavior. Its strong electron-withdrawing nature and steric bulk are central to its reactivity.

The carbon-fluorine bond is one of the strongest in organic chemistry, which imparts significant metabolic and chemical stability to the trifluoromethyl group. mdpi.com Generally, the -CF3 group is resistant to hydrolysis under typical synthetic conditions. However, this stability is not absolute, and the group can be transformed under harsh reaction conditions.

Attempts to synthesize trifluoromethylphenols by displacing a halogen with a hydroxide (B78521) group under basic conditions are often avoided, as this can lead to the unwanted hydrolysis of the trifluoromethyl group itself. google.com For example, studies on trifluoromethylated phosphines have shown that the -CF3 group can be hydrolyzed to a carboxylic acid using a combination of fuming sulfuric acid and boric acid. researchgate.net While this specific method applies to triarylphosphines, it demonstrates that forceful acidic conditions can overcome the inherent stability of the C-CF3 bond. researchgate.net The proposed mechanism involves protonation steps facilitated by the strong acid, leading to the eventual breakdown of the group. researchgate.net Therefore, while the trifluoromethyl group in this compound is generally stable, its integrity can be compromised under extreme acidic or basic hydrolytic conditions.

The trifluoromethyl group's influence on a molecule's reactivity stems from a unique combination of steric and electronic effects.

Electronic Effects: The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.commdpi.com This is due to the high electronegativity of the three fluorine atoms. When attached to the phenol ring, the -CF3 group significantly lowers the electron density of the aromatic system. This strong inductive effect increases the acidity of the phenolic proton compared to non-fluorinated analogues. mdpi.com This modulation of the electronic landscape is critical in directing the outcomes of electrophilic aromatic substitution reactions and influencing the molecule's interaction with biological targets. mdpi.com

Steric Effects: While fluorine is larger than hydrogen, the -CF3 group is considered sterically similar to a chlorine atom and bulkier than a methyl group. mdpi.com Its presence at the ortho position to the hydroxyl group in this compound creates a sterically hindered environment. This steric hindrance can influence the regioselectivity of reactions by blocking access to the adjacent positions on the aromatic ring and affecting the conformation of the molecule.

The combination of these properties makes the trifluoromethyl group a critical modulator of chemical reactivity and physical properties, as summarized in the table below.

PropertyInfluence of Trifluoromethyl Group
Acidity Increases the acidity of the phenolic -OH group. mdpi.com
Lipophilicity Significantly increases lipophilicity (Hansch π value of +0.88). mdpi.com
Metabolic Stability The high C-F bond energy (485.3 kJ/mol) enhances stability against metabolic degradation. mdpi.com
Reactivity Deactivates the aromatic ring towards electrophilic substitution. google.com
Binding Interactions Can participate in hydrogen bonding and electrostatic interactions at receptor sites. mdpi.com

This table provides a summary of the general effects of the trifluoromethyl group on aromatic systems.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways of reactions involving trifluoromethyl-substituted phenols is crucial for predicting their behavior and designing new synthetic routes.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. byjus.com The reaction mechanism is a concerted process involving the overlap of the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile. organic-chemistry.org The rate and feasibility of the reaction are highly dependent on the electronic properties of the substituents on both the diene and the dienophile. byjus.comorganic-chemistry.org

For a derivative of this compound to participate in a Diels-Alder reaction, its electronic nature would be a key determinant of its role and reactivity:

As a Dienophile Component: If the aromatic ring were part of a dienophile, the strong electron-withdrawing nature of the -CF3 group would be highly activating. Electron-withdrawing groups lower the energy of the dienophile's LUMO, facilitating the reaction with an electron-rich diene. organic-chemistry.org

As a Diene Component: Conversely, if the phenol derivative were to act as the diene, the situation is more complex. The electron-donating character of the hydroxyl group would enrich the diene, which is favorable. However, the potent electron-withdrawing effects of the trifluoromethyl and bromo substituents would significantly decrease the electron density of the diene system, raising the energy of its HOMO and making the reaction less favorable. google.com This deactivating effect would likely dominate, making trifluoromethyl-substituted dienes poor candidates for normal-electron-demand Diels-Alder reactions. byjus.com

The reaction is therefore mechanistically more plausible when a trifluoromethyl-substituted system functions as the electron-poor dienophile.

While this compound possesses a C-CF3 bond, mechanistic studies on the intramolecular migration of the related trifluoromethoxy (OCF3) group provide valuable insight into the behavior of fluorinated substituents on aromatic rings. Research into the synthesis of ortho-OCF3 aniline (B41778) derivatives has elucidated a key mechanistic pathway for this transformation. researchgate.netnih.gov

The process involves a two-step sequence starting with the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative. nih.gov The subsequent intramolecular OCF3-migration is the key mechanistic step. nih.govrsc.org

Proposed Mechanism:

Heterolytic Cleavage: The migration proceeds not through a radical process, but via a thermally induced heterolytic cleavage of the N–OCF3 bond. nih.govrsc.org

Ion Pair Formation: This cleavage results in the formation of a short-lived ion pair consisting of a nitrenium ion and a trifluoromethoxide anion. nih.govresearchgate.net

Intramolecular Recombination: The ion pair rapidly recombines before the ions can diffuse apart, which is supported by crossover experiments showing the process is intramolecular. rsc.org The trifluoromethoxide anion attacks the ortho position of the aromatic ring.

Tautomerization: The resulting intermediate then undergoes tautomerization to restore aromaticity, yielding the final ortho-trifluoromethoxylated aniline product. nih.gov

This well-studied mechanism, supported by experimental and computational evidence, highlights a sophisticated pathway for rearranging fluorinated groups on an aromatic framework. rsc.orgresearchgate.net Although this specific migration involves an N-OCF3 bond, it underscores the potential for complex intramolecular rearrangements involving trifluoromethyl-containing moieties under specific conditions. researchgate.net

Derivatives and Analogues of 3 Bromo 2 Trifluoromethyl Phenol

Synthesis and Characterization of Substituted Phenols with Bromo and Trifluoromethyl Groups

The synthesis of positional isomers of 3-bromo-2-(trifluoromethyl)phenol, such as 2-bromo-3-(trifluoromethyl)phenol (B37033) and 4-bromo-3-(trifluoromethyl)phenol, allows for a systematic investigation into how the relative positions of the substituents affect the compound's properties.

2-Bromo-3-(trifluoromethyl)phenol is utilized as a reactant in the synthesis of benzimidazolone and benzothiazolone compounds, which have been investigated as AMPA receptor modulators. chemicalbook.com

4-Bromo-3-(trifluoromethyl)phenol can be synthesized through various routes. One common method involves the bromination of 3-trifluoromethylphenol. smolecule.com The trifluoromethyl group is a meta-directing group, which can make the synthesis of ortho or para substituted phenols challenging. google.com Another approach involves the hydrolysis of a brominated precursor. The presence of the trifluoromethyl group enhances the acidity of the phenol (B47542). This compound is commercially available and used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comsigmaaldrich.com

The table below summarizes key information for these substituted phenols.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Precursors
2-Bromo-3-(trifluoromethyl)phenol1214323-39-3 chemicalbook.comC₇H₄BrF₃O synquestlabs.com241.01 synquestlabs.com3-(Trifluoromethyl)phenol (B45071)
4-Bromo-3-(trifluoromethyl)phenol320-49-0 chemicalbook.comC₇H₄BrF₃O chemicalbook.com241.01 chemicalbook.com3-(Trifluoromethyl)phenol smolecule.com

This table provides a summary of key identification and synthesis-related data for the specified substituted phenols.

Halogenated Phenol Derivatives with Diverse Halogen Substitution Patterns

The synthesis of phenol derivatives with various halogen substitutions, including combinations of bromine, fluorine, and trifluoromethyl groups, allows for the fine-tuning of electronic and steric properties. For instance, 4-Bromo-2-fluoro-3-(trifluoromethyl)phenol is synthesized by the selective bromination of 2-fluoro-3-hydroxybenzotrifluoride. The presence of multiple electron-withdrawing groups (Br, F, and CF₃) creates a highly deactivated aromatic system.

A comparison of related halogenated phenol derivatives highlights the impact of substituent positioning on the molecule's characteristics.

Compound NameCAS NumberSubstituentsKey Structural Difference from this compound
4-Bromo-2-fluoro-3-(trifluoromethyl)phenol1807145-20-5 4-Bromo, 2-Fluoro, 3-TrifluoromethylAddition of a fluorine atom at the 2-position.
2-Bromo-4-(trifluoromethyl)phenolNot explicitly found2-Bromo, 4-TrifluoromethylDifferent positional arrangement of bromo and trifluoromethyl groups.
4-Bromo-3-methylphenolNot explicitly found4-Bromo, 3-MethylReplacement of the trifluoromethyl group with a methyl group.

This table illustrates the structural diversity within halogenated phenol derivatives related to the primary compound of interest.

Phenolic Compounds with Trifluoromethoxy Groups

The trifluoromethoxy (OCF₃) group is considered a "super-halogen" or "pseudo-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov It is more electron-withdrawing and lipophilic than a methoxy (B1213986) group. nih.gov The synthesis of aryl trifluoromethyl ethers can be achieved through a two-step method from phenols, often involving reagents like carbonyl fluoride (B91410) and sulfur tetrafluoride. nih.govresearchgate.net More recent methods utilize visible-light photoredox catalysis for the synthesis of trifluoromethyl ethers. nih.gov

The incorporation of the OCF₃ group into phenolic structures can significantly alter their properties. While direct synthesis of 3-Bromo-2-(trifluoromethoxy)phenol is not detailed in the provided results, the general synthetic strategies for aryl trifluoromethyl ethers are well-established.

Indole (B1671886) Derivatives with Trifluoromethyl and Bromo Substituents

Indole derivatives are a critical class of heterocyclic compounds in medicinal chemistry. The incorporation of trifluoromethyl and bromo substituents into the indole scaffold can lead to compounds with a wide range of biological activities. The synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole is achieved through the halogenation of 2-trifluoromethylindole. nih.gov This compound serves as a versatile intermediate for further functionalization through reactions like palladium-catalyzed cross-coupling. nih.gov

Various synthetic strategies have been developed for accessing trifluoromethylated indoles, including palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines and rapid trifluoromethylation using trimethylsilyltriflate as a catalyst. acs.orgresearchgate.net The synthesis of N-trifluoromethyl indoles has also been reported, demonstrating the robustness of the N-CF₃ motif to a variety of reaction conditions. nih.gov

Indole DerivativeSynthesis MethodKey Features
3-Bromo-2-(trifluoromethyl)-1H-indoleHalogenation of 2-trifluoromethylindole nih.govVersatile intermediate for cross-coupling reactions. nih.gov
2- or 3-Fluoroalkylated IndolesPalladium-catalyzed annulation of fluoroalkylated alkynes with o-iodoaniline acs.orgRegioselective synthesis controlled by the choice of phosphine (B1218219) ligand. acs.org
5-Trifluoromethyl-1H-indolesPalladium-catalyzed coupling/annulation of functionalized alkynes and 2-iodo-4-trifluoromethylaniline researchgate.netProvides access to key tryptamine (B22526) and tryptophol (B1683683) derivatives. researchgate.net
N-Trifluoromethyl IndolesFischer indole synthesis from N-CF₃ hydrazines nih.govThe N-CF₃ group is stable under both acidic and basic conditions. nih.gov

This table highlights various synthetic approaches to indole derivatives containing trifluoromethyl and bromo substituents.

Other Heteroaromatic Systems Incorporating this compound Moieties

The this compound scaffold can be incorporated into a variety of other heteroaromatic systems, leading to novel compounds with potentially interesting properties for materials science and medicinal chemistry. For example, the synthesis of carboxy-substituted (hetero)aromatic ring derivatives has been explored, where a bromo-trifluoromethyl-substituted phenol is used as a starting material. google.com Additionally, the synthesis of polycyclic heteroaromatic systems, such as phosphole-containing polycyclic aromatic compounds, often involves the use of substituted phenolic precursors, although direct examples using this compound were not identified in the search results. ntu.edu.sg The general principles of synthesizing heteroaromatic compounds can be applied to create novel structures based on this particular phenolic core. researchgate.net

Spectroscopic Characterization Techniques for Research on 3 Bromo 2 Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. For 3-Bromo-2-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: In the proton NMR spectrum, the aromatic protons show distinct signals. Protons adjacent to electron-withdrawing groups like bromine and trifluoromethyl are deshielded and appear at lower field (higher ppm values). For instance, aromatic protons in similar halogenated phenols are observed in the range of δ 7.5–8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the trifluoromethyl group exhibits a quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). researchgate.net The chemical shifts of the aromatic carbons are influenced by the substituents. For phenol (B47542), the carbon attached to the hydroxyl group (C1) is found at a specific resonance, and the other ring carbons (C2/C6, C3/C5, C4) also have characteristic shifts. docbrown.info In this compound, the presence of the bromine and trifluoromethyl groups further modifies these shifts. For example, in 2-bromo-2-methylpropane, the carbon attached to the bromine atom has a chemical shift of 62.5 ppm. docbrown.info The trifluoromethyl group's carbon in trifluoromethyl-containing compounds typically appears as a quartet with a coupling constant (¹JCF) of approximately 272 Hz. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly useful for fluorinated compounds. The trifluoromethyl group in compounds like this compound typically shows a singlet around -60 to -70 ppm. rsc.org The exact chemical shift is sensitive to the electronic environment. nih.gov This technique is highly sensitive and provides a wide chemical shift range, which helps in resolving different fluorine-containing functional groups. azom.com

NMR Data for Related Compounds
Nucleus Chemical Shift (δ) ppm
¹H (Aromatic)7.5 - 8.5
¹⁹F (CF₃)~ -60 to -70
¹³C (C-Br)~ 62.5
Note: Data is based on similar compounds and general spectroscopic principles.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The C-H stretching vibrations of the aromatic ring typically appear between 3000 and 3100 cm⁻¹. docbrown.info The C-C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-700 cm⁻¹. docbrown.info The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1000-1400 cm⁻¹. The exact positions of these bands provide a unique "fingerprint" for the molecule. docbrown.infowiley.com

Characteristic IR Absorption Bands
Functional Group Wavenumber (cm⁻¹)
O-H (Phenol)3200 - 3600 (broad)
C-H (Aromatic)3000 - 3100
C=C (Aromatic)1400 - 1600
C-F (Trifluoromethyl)1000 - 1400 (strong)
C-Br500 - 700
Note: These are general ranges and can vary based on the specific molecular environment.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄BrF₃O), the molecular weight is approximately 241.01 g/mol . sigmaaldrich.comchemicalbook.com In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 241. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be expected at m/z 243. The fragmentation pattern would likely involve the loss of the bromine atom, the trifluoromethyl group, or other small fragments. docbrown.infonih.gov High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy. nih.gov

Predicted Mass Spectrometry Data
Ion m/z (mass-to-charge ratio)
[M]⁺ (with ⁷⁹Br)~241
[M+2]⁺ (with ⁸¹Br)~243
Note: The m/z values are approximate and depend on the specific isotopes present.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Phenols typically exhibit absorption maxima in the ultraviolet region. docbrown.info For phenol itself, a maximum absorption (λmax) is observed around 275 nm. docbrown.info The presence of substituents on the benzene (B151609) ring, such as bromine and a trifluoromethyl group, can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and may introduce additional absorption bands. These changes are due to the influence of the substituents on the energy levels of the π electrons in the aromatic ring. docbrown.info

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy could provide additional details about the vibrations of the aromatic ring and the C-Br and C-F bonds.

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study halogenated phenols and related compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-Bromo-2-(trifluoromethyl)phenol, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles. For similar molecules, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been used for this purpose. nih.govorientjchem.org The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the electronic properties of the phenol (B47542) ring.

The electronic structure of spin-coupled metal-sulfur dimers has been analyzed using broken-symmetry DFT, highlighting the complexity of modeling such systems. nih.gov While not directly on the title compound, this demonstrates the capability of DFT to handle complex electronic environments. The stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, a common feature in DFT studies. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are also utilized to predict various spectroscopic properties of molecules. For instance, theoretical vibrational spectra (Infrared and Raman) can be simulated and compared with experimental data to aid in the assignment of vibrational modes. mdpi.comresearchgate.net Similarly, electronic absorption spectra (UV-Vis) can be calculated to understand the electronic transitions within the molecule. mdpi.com For related compounds, DFT has been used to predict NMR chemical shifts, which are then compared with experimental results for structural validation. mdpi.comnih.gov

The table below shows an example of how DFT calculations can be used to predict spectroscopic data for a related compound, which could be similarly applied to this compound.

Spectroscopic PropertyPredicted Value (Example)Experimental Value (Example)
IR Frequency (cm⁻¹)
O-H Stretch35293425
C=N Stretch16821683
UV-Vis λmax (nm) 301, 242, 218, 193-
¹³C NMR (ppm) 163.7162.7

Note: The data in this table is illustrative and based on findings for similar compounds. mdpi.comresearchgate.net Specific values for this compound would require dedicated DFT calculations.

Mechanistic Studies and Transition State Analysis

DFT is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a chemical reaction. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways. For instance, DFT has been used to study the antioxidant mechanisms of polyphenols, investigating pathways like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). researchgate.net Such studies could be applied to understand the reactivity of this compound in various chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. wolfram.comscienceopen.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For phenolic compounds, the region around the hydroxyl oxygen atom is typically electron-rich (red), indicating a site for electrophilic interaction. nih.govscienceopen.com The electron-withdrawing nature of the trifluoromethyl group would likely lead to a more positive potential on the aromatic ring, influencing its susceptibility to nucleophilic substitution. researchgate.net MEP analysis of similar molecules has been performed using DFT methods like B3LYP with the 6-311++G(d,p) basis set. nih.govscienceopen.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds.

While specific SAR or QSAR studies on this compound were not found, the principles of these methods are applicable. For a series of related phenolic compounds, one could develop a QSAR model by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with a measured biological endpoint. The presence of the bromo and trifluoromethyl groups would significantly impact these descriptors. For example, the trifluoromethyl group is known to increase lipophilicity, which can affect a molecule's ability to cross cell membranes. nih.gov

QSAR studies on related classes of compounds, such as 3-styrylchromones, have shown that descriptors for molecular shape and electronic charge are often correlated with biological activity. nih.gov

Advanced Applications and Research Directions

Role as Pharmaceutical Intermediates and Building Blocks

3-Bromo-2-(trifluoromethyl)phenol is a valuable fluorinated organic compound that serves as a key intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. bldpharm.combldpharm.comallfluoro.com Its structural arrangement, featuring a phenol (B47542) group alongside a bromine atom and a trifluoromethyl (-CF3) group, provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring, making it a versatile scaffold for constructing diverse molecular architectures.

Precursors for Ligands in Medicinal Chemistry

The unique electronic properties and substitution pattern of this compound make it an attractive starting point for the synthesis of specialized ligands in medicinal chemistry. Ligands are molecules that bind to specific biological targets, such as enzymes and receptors, to modulate their function. The trifluoromethyl group is particularly valued in drug design as it can enhance properties like metabolic stability, binding affinity, and bioavailability. mdpi.com The bromine atom on the phenol ring serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. researchgate.net This enables the systematic development of libraries of novel ligands for screening against a wide array of therapeutic targets.

Use in Drug Discovery and Development

The utility of this compound extends throughout the drug discovery and development pipeline. As a building block, it is employed in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.comchemimpex.com The incorporation of the trifluoromethylphenol moiety is a recognized strategy in medicinal chemistry to improve a drug candidate's pharmacological profile. mdpi.comgoogle.com For instance, trifluoromethyl groups are present in numerous FDA-approved drugs and are known to contribute to enhanced efficacy. mdpi.com The process often involves multi-step syntheses where the phenol or bromo-substituted positions are modified to achieve the final target structure. google.com Research into trifluoromethyl-containing compounds, including derivatives of this phenol, is a significant focus in the development of new therapeutics, particularly in areas like oncology. google.com

Material Science Applications

In the field of material science, fluorinated compounds are sought after for creating materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. While specific applications for this compound are not widely documented, analogous trifluoromethyl-substituted phenols are used as precursors in the synthesis of advanced materials like high-performance polymers and coatings. chemimpex.com The trifluoromethyl group can impart desirable characteristics such as hydrophobicity and durability. chemimpex.com The general class of halogenated phenols is integral to the production of specialty chemicals and materials with unique properties.

Agrochemical Applications

Trifluoromethyl-containing aromatic compounds are a cornerstone of the modern agrochemical industry, found in many herbicides, fungicides, and insecticides. chemimpex.comlookchem.com The -CF3 group often enhances the biological activity of these agents. While direct application of this compound in commercial agrochemicals is not specified in available literature, its structural motifs are highly relevant. As an intermediate, it can be used to synthesize more complex molecules for screening as potential new pesticides. chemimpex.comlookchem.com For example, related pyrrole (B145914) derivatives synthesized from bromo-trifluoromethylated precursors have shown insecticidal and acaricidal activity, highlighting the potential of this chemical class in developing new crop protection agents. researchgate.net

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

The reactivity of the this compound scaffold makes it a candidate for the development of novel chemical reagents and catalysts. The bromine atom can be readily converted into other functional groups, such as boronic esters, through reactions like the Miyaura borylation. nih.gov This transformation creates a nucleophilic reagent that can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), enabling the construction of complex molecular frameworks. researchgate.netnih.gov Such derivative reagents are powerful tools for organic synthesis. While specific catalysts derived directly from this compound are not prominent in the literature, the development of ligands for transition-metal catalysis is a major area of chemical research, and fluorinated phenols are valuable starting materials for such ligands.

Emerging Research Trends in Fluorine Chemistry

The synthesis and application of organofluorine compounds is a rapidly expanding field of chemical research, driven by the profound impact of fluorine on molecular properties. researchgate.netbeilstein-journals.org Key trends include the development of novel methods for introducing fluorine and fluorine-containing groups, like -CF3, into organic molecules and the use of fluorinated building blocks to access new chemical space. researchgate.net this compound is an exemplar of such a building block, providing access to compounds with potentially unique biological and material properties. researchgate.net The strategic incorporation of fluorine is a central theme in modern drug design, and research continues to explore how substituents like the trifluoromethoxy (-OCF3) group, a close relative of the trifluoromethyl group, can be used to fine-tune molecular characteristics. beilstein-journals.org The development of diversity-oriented synthesis using fluorine-containing building blocks to create libraries of compounds for high-throughput screening is a major focus in medicinal and materials chemistry. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-(trifluoromethyl)phenol, and what critical reaction conditions ensure regioselective bromination?

  • Methodological Answer : Regioselective bromination of phenol derivatives requires careful control of directing groups and reaction conditions. The trifluoromethyl (-CF₃) group is a strong meta-director, but bromination at the ortho position (relative to the hydroxyl group) can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) . For example, bromination of 2-(trifluoromethyl)phenol under controlled stoichiometry and temperature (0–25°C) in dichloromethane yields the ortho-brominated product. Solvent polarity and catalyst loading significantly influence selectivity. Parallel reactions should be monitored via TLC or GC-MS to optimize yield and purity.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) can confirm regiochemistry and purity. For example, aromatic protons adjacent to bromine and -CF₃ exhibit distinct splitting patterns (e.g., doublets with J = 8–10 Hz) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M]⁺ at m/z 255 (C₇H₄BrF₃O).
  • Melting Point : Compare observed melting points with literature values to detect impurities.

Advanced Research Questions

Q. What are the challenges in crystallizing this compound, and how can hydrogen bonding motifs be analyzed to predict crystal packing?

  • Methodological Answer : Crystallization challenges arise from the compound’s strong intermolecular interactions (e.g., O–H···Br hydrogen bonds) and steric bulk from -CF₃. Slow evaporation from ethanol/water (1:1) at 4°C often yields suitable crystals. For hydrogen bonding analysis:
  • Graph Set Analysis : Classify hydrogen bonds using Etter’s notation (e.g., D = donor, A = acceptor). The hydroxyl group typically forms D₁¹ motifs with bromine or adjacent aromatic rings .
  • Software Tools : SHELX (for structure refinement) and ORTEP-3 (for thermal ellipsoid visualization) can model packing patterns.
  • Data Table :
Interaction TypeDistance (Å)Angle (°)Graph Set
O–H···Br2.85–3.10150–160D₁¹
C–H···F2.90–3.20110–130C₂²

Q. How do steric and electronic effects of the bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The -CF₃ group withdraws electron density via induction, deactivating the aromatic ring and directing electrophilic substitution. Bromine acts as a leaving group in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling).
  • Steric Effects : The ortho positioning of -CF₃ and -Br creates steric hindrance, slowing transmetalation steps. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance coupling efficiency .
  • Case Study : Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃ in toluene/H₂O (3:1) at 90°C achieves 70–80% yield in aryl boronic acid couplings.

Q. What methodological considerations are essential for accurately determining bromine content via titration?

  • Methodological Answer : ISO 1904:1972 outlines a bromination-iodometric titration method :

Reaction : Excess KBrO₃/KBr in HCl brominates the phenol, forming tribromophenol.

Quenching : Add KI to liberate iodine from unreacted bromine.

Titration : Titrate iodine with standardized Na₂S₂O₃ (0.1 M) using starch indicator.

  • Key Controls :
  • Blank titration to account for reagent impurities.
  • Avoid UV light to prevent iodine photodegradation.
  • Validate with a reference compound (e.g., 4-bromophenol).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :
  • Solvent Effects : Chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Normalize data using internal standards (e.g., TMS).
  • pH Sensitivity : The phenolic -OH proton (δ = 5–6 ppm) broadens in protic solvents. Use deuterated solvents and suppress water peaks.
  • Referencing : Cross-check with databases (e.g., PubChem, CAS Common Chemistry) and ensure consistent spectrometer calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.